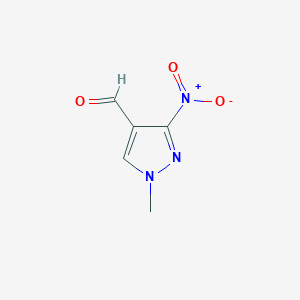

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.1115 .

Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds, including this compound, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases .Physical And Chemical Properties Analysis

This compound has a melting point of 81-83°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticancer Agent Development

Knoevenagel condensation, a reaction involving aldehydes like 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde, plays a crucial role in synthesizing biologically active molecules, including potential anticancer agents. This reaction is highlighted for its utility in producing a library of compounds exhibiting significant anticancer activities by targeting various cancer biomarkers such as DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the importance of this reaction in drug discovery, underscoring its effectiveness in generating pharmacologically relevant molecules with potential anticancer properties Tokala, Bora, & Shankaraiah, 2022.

Food Chemistry and Toxicology

The compound and its related chemical processes have implications in understanding the formation and fate of food toxicants, such as PhIP, a carcinogenic compound formed during food processing. Research by Zamora and Hidalgo (2015) discusses how lipid oxidation and the Maillard reaction contribute to the formation and elimination of such toxicants, providing insights into the chemistry involved in food safety and carcinogen formation Zamora & Hidalgo, 2015.

Flavor Chemistry

The formation and degradation of branched aldehydes, which are crucial for flavor in various foods, are extensively studied. Smit, Engels, and Smit (2009) review the metabolic pathways and microbial interactions that influence the levels of these aldehydes in food products, highlighting the role of aldehydes in food flavor chemistry and their importance in food science Smit, Engels, & Smit, 2009.

Green Chemistry Applications

The synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, through three-component cyclocondensation involving aldehydes, showcases advancements in green chemistry. Kiyani (2018) highlights the use of organocatalysts and green solvents in synthesizing these compounds, emphasizing the environmental benefits and efficiency of these methods in organic synthesis Kiyani, 2018.

Propiedades

IUPAC Name |

1-methyl-3-nitropyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXVYWIXNOIWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)

![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)

![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)

![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)